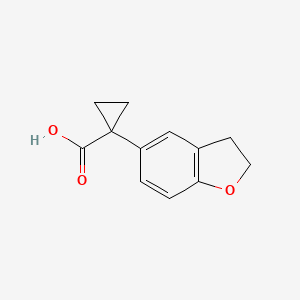

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(14)12(4-5-12)9-1-2-10-8(7-9)3-6-15-10/h1-2,7H,3-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYWNRTZUCJKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3(CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198893 | |

| Record name | 1-(2,3-Dihydro-5-benzofuranyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936727-45-6 | |

| Record name | 1-(2,3-Dihydro-5-benzofuranyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936727-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dihydro-5-benzofuranyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of 2,3-dihydrobenzofuran with a cyclopropanecarboxylic acid derivative under specific conditions. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs . Its unique structure allows for modifications that can enhance therapeutic efficacy and reduce side effects. For instance, compounds with similar structural features have been associated with anti-inflammatory , analgesic , and neuroprotective effects due to the benzofuran component's biological activities .

Organic Synthesis

In organic chemistry, 1-(2,3-dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid is utilized to create complex molecules. It enables researchers to explore new chemical reactions and pathways, making it a valuable tool for synthetic chemists. The compound's ability to undergo various reactions facilitates the generation of derivatives that may possess novel properties or activities .

Material Science

The compound is also applicable in material science, particularly in formulating advanced materials such as polymers . These materials are essential in various industrial applications due to their unique properties derived from the compound's structure. The incorporation of this acid into polymer matrices can enhance mechanical strength and thermal stability .

Biochemical Research

In biochemical research, 1-(2,3-dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid aids in studying biological pathways and mechanisms. Understanding how this compound interacts with biological systems can provide insights into disease processes and potential therapeutic targets. Interaction studies are crucial for assessing both efficacy and safety profiles in therapeutic contexts .

Natural Product Synthesis

The compound serves as a framework for synthesizing natural products, which may have potential medicinal properties. Its structure allows chemists to create derivatives that mimic naturally occurring compounds, potentially leading to new drugs with enhanced bioactivity .

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and dihydrobenzofuran moiety can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine)

- Structure : Retains the dihydrobenzofuran group but substitutes the carboxylic acid with an N-methylpropan-2-amine chain.

- Activity : Acts as a psychoactive amine, likely targeting serotonin or dopamine transporters. The absence of the carboxylic acid group reduces polarity, favoring central nervous system activity .

AGRP/PG20N (Melanocortin Receptor Antagonists)

- Structure : Lack cyclopropane rings but feature peptide-based scaffolds.

- Relevance: Highlights the versatility of cyclopropane-carboxylic acid derivatives in non-peptide antagonist design .

Agricultural and Industrial Derivatives

Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid)

Etaconazole/Propiconazole

- Structure : Triazole-containing cyclopropane derivatives with dioxolane rings.

- Activity : Broad-spectrum fungicides; the triazole group replaces the carboxylic acid, enabling cytochrome P450 inhibition in fungi .

Pharmaceutical Building Blocks

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride

- Structure: Features an aminoethyl side chain instead of dihydrobenzofuran.

- Utility: Serves as a versatile intermediate in drug synthesis, with the amino group enabling conjugation to other pharmacophores .

Methyl Trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate

- Structure : Includes a Boc-protected amine and methyl ester, enhancing stability during solid-phase synthesis .

Data Table: Key Comparisons

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid (CAS Number: 936727-45-6) is an organic compound characterized by its unique structural features, including a cyclopropane ring and a dihydrobenzofuran moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula: C₁₂H₁₂O₃

- Molecular Weight: 204.22 g/mol

- IUPAC Name: 1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid

Biological Activity Overview

Research indicates that 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid exhibits various biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Preliminary studies have shown that compounds containing the dihydrobenzofuran structure often exhibit antimicrobial properties. The unique molecular configuration may enhance interaction with microbial enzymes or receptors, leading to inhibition of growth.

2. Enzyme Interactions

The compound is believed to interact with specific enzymes involved in metabolic pathways. Its cyclopropane ring may facilitate binding to active sites of enzymes, potentially altering their activity. Detailed mechanistic studies are required to elucidate these interactions.

3. Pharmacological Applications

Emerging research suggests that this compound could serve as a lead structure for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural attributes may contribute to improved efficacy and selectivity compared to existing drugs.

Table 1: Summary of Biological Activities

The mechanism by which 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid exerts its biological effects involves complex interactions at the molecular level. The structural features allow for potential binding with various biological targets:

- Receptor Binding: The dihydrobenzofuran moiety may facilitate interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways.

- Enzyme Modulation: The cyclopropane ring may enhance the compound's ability to act as a competitive inhibitor for certain enzyme classes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropanecarboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, cyclopropane ring formation can be achieved via nucleophilic substitution using reagents like AgCN under reflux conditions (e.g., in acetonitrile for 5 h) . The dihydrobenzofuran core is often constructed via cyclization of brominated intermediates (e.g., 5-bromo-2-methoxybenzaldehyde) using n-BuLi in THF at −78 °C, followed by aldehyde coupling . Carboxylic acid functionalization may involve hydrolysis steps (e.g., HBr/H₂O under reflux) or oxidation of alcohol intermediates .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : and NMR are critical for confirming the cyclopropane ring (characteristic δ 1.2–1.8 ppm for cyclopropane protons) and dihydrobenzofuran substituents (δ 4.0–4.5 ppm for methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Used for absolute configuration determination, particularly for chiral centers in cyclopropane or dihydrobenzofuran moieties .

Q. What are the primary research applications of this compound?

- Methodological Answer : The compound serves as a scaffold in medicinal chemistry for:

- Pharmacophore Development : The cyclopropane-carboxylic acid moiety is explored for bioisosteric replacement in drug design (e.g., mimicking carboxylic acid groups in enzyme inhibitors) .

- SAR Studies : Modifications to the dihydrobenzofuran ring (e.g., halogenation, methoxy groups) are tested for antimicrobial or anti-inflammatory activity via in vitro assays (e.g., MIC determination against bacterial strains) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. Strategies include:

- Variable-Temperature NMR : To assess dynamic effects (e.g., ring-flipping in cyclopropane) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts for comparison with experimental data .

- Independent Synthesis : Repetition of key steps (e.g., cyclopropanation) to rule out synthetic artifacts .

Q. What strategies improve the yield of cyclopropane ring formation in this compound?

- Methodological Answer : Cyclopropanation efficiency depends on:

- Catalyst Optimization : Silver cyanide (AgCN) is commonly used, but alternative catalysts (e.g., CuCN) may reduce side reactions .

- Temperature Control : Maintaining strict low temperatures (−78 °C) during lithiation steps minimizes undesired ring-opening .

- Substrate Pre-Activation : Pre-forming enolates or using directing groups (e.g., ester-protected carboxylic acids) enhances regioselectivity .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch or ACD/Labs predict ionization states of the carboxylic acid group (experimental pKa ~2.5–3.0).

- Hydrolysis Simulations : Molecular dynamics (MD) with explicit solvent models assess cyclopropane ring stability in acidic/basic media .

- Degradation Pathway Analysis : LC-MS/MS identifies degradation products (e.g., ring-opened diols) under accelerated stress conditions .

Q. What experimental approaches validate the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- Target-Specific Assays : Use recombinant enzymes (e.g., COX-2 for anti-inflammatory studies) to measure IC₅₀ values .

- Counter-Screening : Test against structurally related off-targets (e.g., COX-1) to assess selectivity .

- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) that may cause toxicity .

Q. How are regioselectivity challenges addressed during functionalization of the dihydrobenzofuran ring?

- Methodological Answer :

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methoxy) to control electrophilic substitution at C5 or C7 positions .

- Protection/Deprotection Strategies : Temporarily protect the carboxylic acid group during halogenation or alkylation steps to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.